molecular formula C12H18BrNO B3001952 2-(Piperidin-4-ylmethyl)phenol;hydrobromide CAS No. 2309456-65-1

2-(Piperidin-4-ylmethyl)phenol;hydrobromide

Cat. No.: B3001952
CAS No.: 2309456-65-1
M. Wt: 272.186
InChI Key: DTBSKZOPALPPFF-UHFFFAOYSA-N
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Scientific Research Applications

2-(Piperidin-4-ylmethyl)phenol;hydrobromide has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 2-(Piperidin-4-ylmethyl)phenol;hydrobromide indicates that it has the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation, respectively . The compound also has several precautionary statements, including recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-ylmethyl)phenol;hydrobromide typically involves the reaction of 2-(Piperidin-4-ylmethyl)phenol with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The process involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-ylmethyl)phenol;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylmethyl)phenol;hydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-ylmethyl)phenol
  • 4-(Piperidin-4-ylmethyl)phenol
  • 2-(Piperidin-4-ylmethyl)aniline

Uniqueness

2-(Piperidin-4-ylmethyl)phenol;hydrobromide is unique due to its hydrobromide salt form, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications compared to its analogs .

Properties

IUPAC Name

2-(piperidin-4-ylmethyl)phenol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.BrH/c14-12-4-2-1-3-11(12)9-10-5-7-13-8-6-10;/h1-4,10,13-14H,5-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBSKZOPALPPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=CC=C2O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309456-65-1
Record name 2-[(piperidin-4-yl)methyl]phenol hydrobromide
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